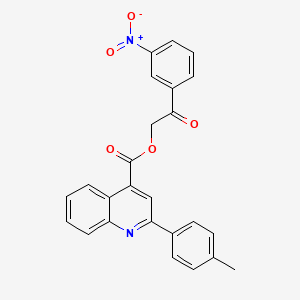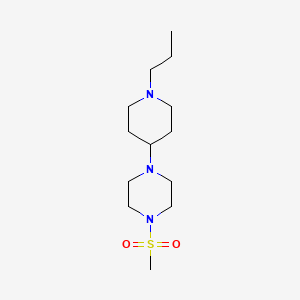![molecular formula C25H26N4O2S B10879976 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that features a unique structure combining an indole, piperazine, and thiazolone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting benzyl chloride with indole in the presence of a base such as potassium carbonate.
Synthesis of the Thiazolone Core: The thiazolone core is prepared by reacting thiosemicarbazide with α-haloketone under acidic conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the thiazolone core in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of substituted indole or piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5Z)-5-[(1-phenyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with lipid membranes, while the piperazine and thiazolone moieties contribute to its bioactivity.
特性
分子式 |
C25H26N4O2S |
|---|---|
分子量 |
446.6 g/mol |
IUPAC名 |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H26N4O2S/c30-15-14-27-10-12-28(13-11-27)25-26-24(31)23(32-25)16-20-18-29(17-19-6-2-1-3-7-19)22-9-5-4-8-21(20)22/h1-9,16,18,30H,10-15,17H2/b23-16- |
InChIキー |
PVRYLVJATWSIHT-KQWNVCNZSA-N |
異性体SMILES |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2 |
正規SMILES |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10879900.png)

![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10879918.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)
![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)
![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![N-{3-methyl-1-oxo-1-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10879943.png)
![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)
